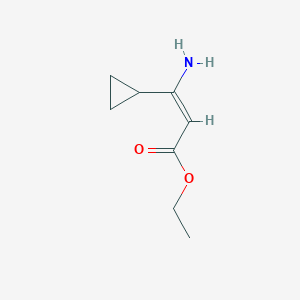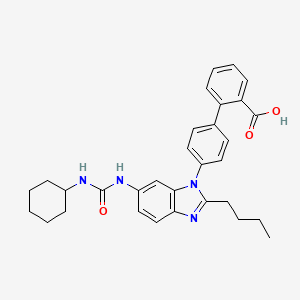![molecular formula C11H15NO2 B13816718 Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-cyanobicyclo[320]heptane-3-carboxylate is a bicyclic compound featuring a unique structure that includes a cyano group and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate typically involves the cycloaddition reactions of suitable precursors. One common method includes the [2+2] cycloaddition of alkenes with isoxazoline-3-carboxylates under visible light-mediated energy transfer catalysis . This method leverages the biradical nature of the triplet excited state of the isoxazoline-3-carboxylates to achieve the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters or amides.
科学研究应用
Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Ethyl 1-cyanocyclohexanecarboxylate
- Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
- Ethyl 1-cyanocyclobutanecarboxylate
Uniqueness
Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts. This structural complexity can lead to enhanced reactivity and specificity in various chemical and biological applications.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-2-14-10(13)11(7-12)5-8-3-4-9(8)6-11/h8-9H,2-6H2,1H3 |
InChI 键 |
WDSGODLRWHDMMD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC2CCC2C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


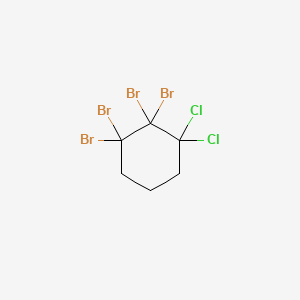
![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)
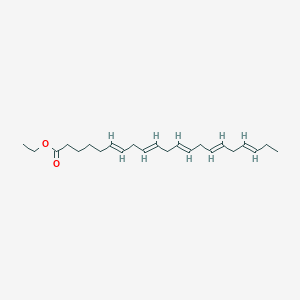

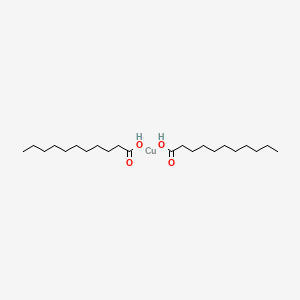

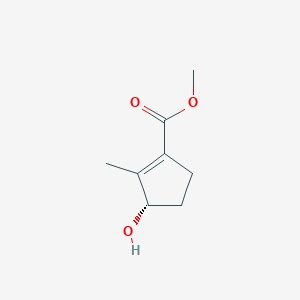
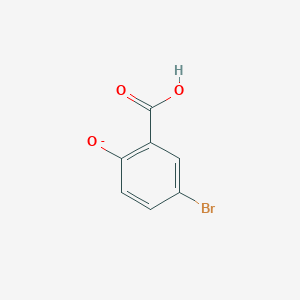
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
